Naphthol AS-D Chloracetat

Übersicht

Beschreibung

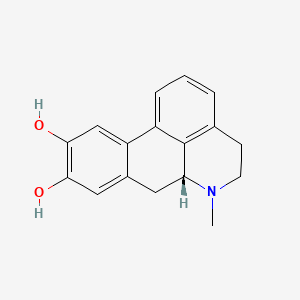

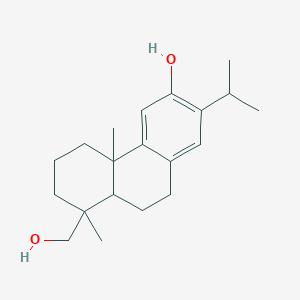

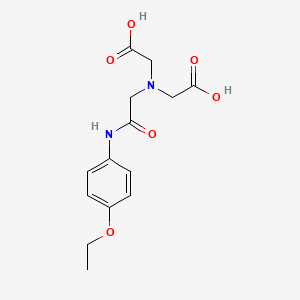

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate, also known as OTCN-3-Cl, is a novel small-molecule inhibitor of the enzyme phosphoinositide 3-kinase (PI3K). It has been studied for its potential use in cancer therapy and other therapeutic applications. PI3K is an important enzyme involved in the regulation of cell growth, differentiation, and survival. Inhibition of PI3K activity has been shown to reduce tumor growth and proliferation in both in vitro and in vivo models. OTCN-3-Cl has been found to be a potent and selective inhibitor of PI3K, and has been used in numerous studies to investigate the effects of PI3K inhibition on cell signaling pathways.

Wissenschaftliche Forschungsanwendungen

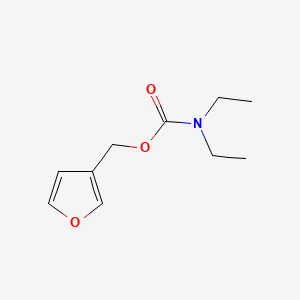

Granulozyten-Sortierung {svg_1}

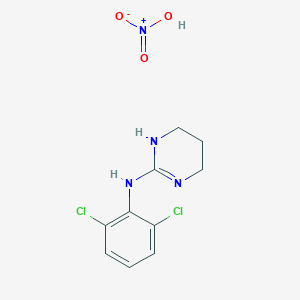

“Naphthol AS-D Chloracetat-Esterase (NAS-DCE)” und pH können gleichzeitig detektiert werden, was eine effektive Methode zur Trennung verschiedener Granulozyten darstellt. Dies ist von großer Bedeutung für die Analyse von Blut. Eine Reihe von fluoreszierenden kleinen Molekülen (HBT-ASDs) wurde entwickelt, deren ESIPT-Prozess logisch durch NAS-DCE und pH reguliert werden kann {svg_2}.

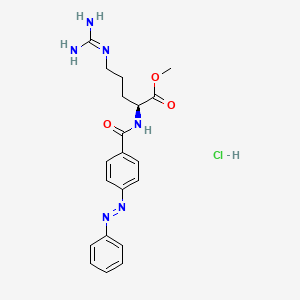

Hämatologie und Histologie {svg_3} {svg_4}

“this compound” wird in Hämatologie-Färbungen verwendet und ist für die In-vitro-Diagnostik geeignet {svg_5}. Es wird auch im Sigma-Verfahren 91C zum Nachweis spezifischer Esterasen in Blut-, Knochenmarksausstrichen, Gewebsabdrücken, Zytozentrifugenpräparaten und Paraffin-Gewebsschnitten verwendet {svg_6}.

Chemosensoren für Cyanid-Ionen {svg_7} {svg_8}

Zwei neuartige Chemosensoren, IF-1 und IF-2, basierend auf 3-Hydroxy-2-Naphthohydrazid und Aldehyd-Derivaten, haben eine selektive Erkennung von CN−-Ionen gezeigt. IF-2 zeigte eine exklusive Bindung an CN−-Ionen, die durch den Bindungskonstantenwert von 4,77 × 10^4 M^−1 mit einer niedrigen Nachweisgrenze (8,2 μM) bestätigt wird {svg_9} {svg_10}.

Kandidatenstoff für die Alzheimer-Krankheit {svg_11}

“Naphthalen-2-yl 3,5-Dinitrobenzoat”, ein Naphthalin-Derivat, wurde mit vielversprechender Bindung an das Acetylcholinesterase-Enzym (AChE) identifiziert, ein Schlüsselezym, das an der Alzheimer-Krankheit beteiligt ist {svg_12}.

Synthese aromatischer Ketone {svg_13}

Übergangsmetalle katalysieren die Oxidation von Csp3-H für die Synthese aromatischer Ketone, was fesselnd ist {svg_14}.

Synthese biheterocyclischer Phosphonsäure-α-Aminoester {svg_15}

Die Verbindung “Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazol-4-carboxylat” wurde mit ausgezeichneter Ausbeute und hoher Regioselektivität über die Kupfer(I)-katalysierte Alkin-Azid-Cycloadditionsreaktion (CuAAC) synthetisiert, wobei Diethyl(α-Azido(benzamido)methyl)phosphonat (1) als Dipol und 2-Naphthylpropiolat als Dipolarophil (2) verwendet wurden {svg_16}.

Safety and Hazards

According to the safety data sheet, 2-(O-Tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and get medical help . If inhaled, remove the person to fresh air and keep comfortable for breathing .

Wirkmechanismus

Target of Action

Naphthol AS-D chloroacetate, also known as 3-Hydroxy-2-naphthoic-o-toluidide chloroacetate or 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate, primarily targets esterases in human neutrophil leukocytes . These esterases play a crucial role in the hydrolysis of esters, a type of chemical compound found widely in nature.

Mode of Action

The compound is enzymatically hydrolyzed by “specific esterase,” liberating a free naphthol compound . This free naphthol then couples with a diazonium compound, forming highly colored deposits at sites of enzyme activity . This interaction allows for the cytochemical localization of esterase activity .

Biochemical Pathways

The hydrolysis of Naphthol AS-D chloroacetate by specific esterase is a key step in the biochemical pathway that leads to the formation of these colored deposits . This process is part of a larger biochemical pathway involved in the metabolism of esters.

Result of Action

The result of Naphthol AS-D chloroacetate’s action is the formation of colored deposits at sites of specific esterase activity . This allows for the visualization of these enzymes, which can be particularly useful in research and diagnostic settings .

Action Environment

The action of Naphthol AS-D chloroacetate is influenced by environmental factors such as pH and temperature, which can affect enzyme activity and the efficiency of the hydrolysis process . Additionally, the compound’s stability may be affected by factors such as light and humidity.

Biochemische Analyse

Biochemical Properties

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate and esterases results in the cleavage of the ester bond, leading to the formation of 2-(O-tolylcarbamoyl)naphthalen-3-ol and chloroacetic acid .

Cellular Effects

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses .

Molecular Mechanism

The molecular mechanism of action of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate involves its binding interactions with biomolecules. This compound can bind to the active site of enzymes, inhibiting their activity. For instance, it can act as a competitive inhibitor of esterases, preventing the hydrolysis of other ester substrates. Additionally, 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate has been shown to affect cellular function, leading to changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate is involved in various metabolic pathways. It is metabolized by esterases, leading to the formation of 2-(O-tolylcarbamoyl)naphthalen-3-ol and chloroacetic acid. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The interaction of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate with metabolic enzymes can affect metabolic flux and alter metabolite levels .

Transport and Distribution

Within cells and tissues, 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, it can interact with cellular transporters, influencing its uptake and accumulation in specific cell types .

Subcellular Localization

The subcellular localization of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects. The localization of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can impact its activity and function within the cell .

Eigenschaften

IUPAC Name |

[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-13-6-2-5-9-17(13)22-20(24)16-10-14-7-3-4-8-15(14)11-18(16)25-19(23)12-21/h2-11H,12H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVKYSCWHDVMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956687 | |

| Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35245-26-2 | |

| Record name | 3-[[(2-Methylphenyl)amino]carbonyl]-2-naphthalenyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35245-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthol AS-D chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035245262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[(2-methylphenyl)amino]carbonyl]-2-naphthyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B1210093.png)